molecular formula C19H20BrNO2 B14176100 2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one CAS No. 917905-03-4

2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one

Cat. No.: B14176100
CAS No.: 917905-03-4
M. Wt: 374.3 g/mol
InChI Key: YCZYERSSDZCBAX-UHFFFAOYSA-N
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Description

2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one is a synthetic organic compound that has garnered significant attention in the fields of chemistry and biochemistry. This compound is a derivative of the pyrrolidine compound class, featuring a distinct ring structure comprising bromine, phenyl, and pyrrolidine components .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one typically involves the reaction of pyrrolidine derivatives with brominated phenyl compounds. One common method involves the reaction of pyrrolidine with 3-bromobenzaldehyde under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as hydroxide ions or amines .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one is unique due to its specific combination of bromine, phenyl, and pyrrolidine components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

917905-03-4

Molecular Formula

C19H20BrNO2

Molecular Weight

374.3 g/mol

IUPAC Name

2-[2-(3-bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C19H20BrNO2/c1-23-17-9-7-14(8-10-17)19(22)13-21-11-3-6-18(21)15-4-2-5-16(20)12-15/h2,4-5,7-10,12,18H,3,6,11,13H2,1H3

InChI Key

YCZYERSSDZCBAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2CCCC2C3=CC(=CC=C3)Br

Origin of Product

United States

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